molecular formula C17H17BrO B1532434 3-(3-Bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one CAS No. 898760-21-9

3-(3-Bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one

Cat. No. B1532434
CAS RN: 898760-21-9
M. Wt: 317.2 g/mol
InChI Key: KMRGIXZKCMZNHW-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one (3-Br-DMPP) is a synthetic compound that is used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 145°C and is insoluble in water. It is a derivative of phenylpropanone and is used as an intermediate in the synthesis of various other compounds. 3-Br-DMPP has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology.

Scientific Research Applications

Spectroscopic and DFT Studies

Spectroscopic methods, coupled with density functional theory (DFT) calculations, have been employed to investigate the structural, vibrational, and electronic properties of bromo-based chalcone derivatives. These studies help in understanding the chemical behavior, molecular bonding, and energy transitions within similar compounds, providing a foundation for their applications in materials science and molecular engineering (Ramesh et al., 2020).

Crystal Packing Analysis

Crystallographic studies, including X-ray diffraction, are pivotal in determining the molecular and crystal structure of halogenated compounds. These analyses reveal the packing, intermolecular interactions, and potential for forming halogen bonds, which are critical for designing materials with specific optical or electronic properties (Kumar et al., 2018).

Nonlinear Optical Properties

Research on chalcone derivatives demonstrates their potential in nonlinear optical applications due to their significant optoelectronic and charge transport properties. Experimental and theoretical studies on these compounds highlight their suitability for semiconductor devices, underlining the importance of molecular structure in determining material properties (Shkir et al., 2019).

Antifungal and Antimicrobial Activity

Halogenated phenyl compounds have been evaluated for their antifungal and antimicrobial activities. These studies are crucial for developing new therapeutic agents, especially those targeting resistant strains of fungi and bacteria. The research supports the exploration of halogenated compounds as a basis for novel antifungal medications (Buchta et al., 2004).

Synthetic Applications

The synthesis and characterization of novel compounds based on halogenated phenyl groups have wide-ranging implications in drug development, material science, and organic chemistry. Studies focusing on the synthesis of benzimidazoles and related compounds from o-bromophenyl isocyanide and amines, for instance, contribute to the development of new synthetic pathways and the understanding of reaction mechanisms (Lygin & Meijere, 2009).

properties

IUPAC Name

3-(3-bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-12-6-8-16(13(2)10-12)17(19)9-7-14-4-3-5-15(18)11-14/h3-6,8,10-11H,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRGIXZKCMZNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701209484
Record name 1-Propanone, 3-(3-bromophenyl)-1-(2,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898760-21-9
Record name 1-Propanone, 3-(3-bromophenyl)-1-(2,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(3-bromophenyl)-1-(2,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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